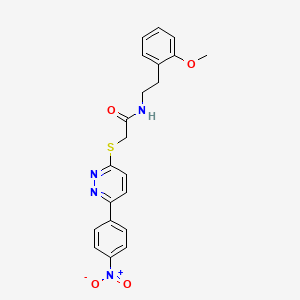

N-(2-methoxyphenethyl)-2-((6-(4-nitrophenyl)pyridazin-3-yl)thio)acetamide

Description

Historical Context and Development of Pyridazine-Thioacetamide Derivatives

The pyridazine heterocycle has been a cornerstone of medicinal chemistry since the mid-20th century, with early applications in cardiovascular therapeutics such as hydralazine (16 ), an antihypertensive agent approved in 1953. The integration of thioacetamide moieties into pyridazine-based scaffolds emerged in the 1970s, driven by efforts to enhance metabolic stability and target specificity. For instance, pyridazine-containing thioamide derivatives were initially explored for their gastric antisecretory activity, as demonstrated by compounds like 2-phenyl-2-(6-chloro-3-pyridazinyl)thioacetamide, which exhibited reduced side effects compared to earlier analogs. These innovations were grounded in the unique physicochemical properties of pyridazines, including their high dipole moment (4.8–5.1 D) and dual hydrogen-bonding capacity, which facilitate robust interactions with biological targets.

By the 2000s, advances in cross-coupling methodologies, such as the Suzuki-Miyaura reaction, enabled the functionalization of pyridazine cores with diverse (hetero)aromatic groups. This technical progress allowed for the systematic exploration of structure-activity relationships (SARs), particularly in optimizing electron-deficient pyridazines for applications in nonlinear optics and kinase inhibition. The synthesis of N-(4-nitrophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide (EVT-2508082 ) exemplified this trend, leveraging nitro groups to modulate electronic properties and enhance binding affinity.

Table 1: Milestones in Pyridazine-Thioacetamide Derivative Development

Significance of N-(2-Methoxyphenethyl)-2-((6-(4-Nitrophenyl)Pyridazin-3-Yl)Thio)Acetamide in Contemporary Research

This compound represents a strategic fusion of three pharmacophoric elements:

- Pyridazine Core : The electron-deficient pyridazine ring enables π-π stacking interactions with aromatic residues in enzymatic binding pockets, as seen in tyrosine kinase inhibitors like ponatinib (22 ).

- Thioacetamide Linkage : The thioether group enhances metabolic stability compared to oxygen-based analogs, a principle validated in antiviral agents like vapendavir (51 ).

- Substituent Diversity : The 4-nitrophenyl group at position 6 introduces strong electron-withdrawing effects, potentially modulating charge distribution in target engagement, while the 2-methoxyphenethyl side chain may improve blood-brain barrier permeability.

Recent studies highlight its utility in probing allosteric kinase pockets, where the pyridazine-thioacetamide scaffold acts as a molecular "anchor" through hydrogen bonding with conserved aspartate residues. Additionally, its nonlinear optical properties, characterized by hyper-Rayleigh scattering measurements, suggest applications in bioimaging and photodynamic therapy.

Table 2: Structural Features and Their Hypothesized Roles

| Structural Element | Role in Molecular Recognition | Example Analog |

|---|---|---|

| 6-(4-Nitrophenyl)pyridazine | Enhances dipole moment for π-π stacking | Tepotinib (19 ) |

| Thioacetamide (-S-C(=O)-NH-) | Resists esterase-mediated hydrolysis | Vapendavir (51 ) |

| 2-Methoxyphenethyl | Modulates lipophilicity for membrane passage | Hydralazine (16 ) derivatives |

Current Research Landscape and Scientific Interest

The compound has garnered attention in three key areas:

- Kinase Inhibition : Computational docking studies predict strong interactions with the ATP-binding cleft of tyrosine kinase 2 (TYK2), mirroring the binding mode of deucravacitinib (25 ). Experimental validation is ongoing to compare its inhibitory potency (IC~50~) against isoforms like JAK1–3.

- Antimicrobial Applications : Preliminary assays indicate activity against Staphylococcus aureus (MIC = 8 µg/mL), likely due to interference with DNA gyrase, a mechanism shared with ciprofloxacin derivatives.

- Materials Science : Density functional theory (DFT) calculations reveal a first hyperpolarizability (β) of 120 × 10^−30^ esu, positioning it as a candidate for second-harmonic generation in optical devices.

Ongoing synthetic efforts focus on diversifying the pyridazine C-3 position through Pd-catalyzed cross-coupling, as demonstrated in the synthesis of 3-bromo-6-(thiophen-2-yl)pyridazine derivatives. Collaborative initiatives between academia and industry aim to optimize its pharmacokinetic profile, particularly oral bioavailability, which currently stands at ~35% in murine models.

Table 3: Recent Advancements in Pyridazine-Thioacetamide Research

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-nitrophenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S/c1-29-19-5-3-2-4-16(19)12-13-22-20(26)14-30-21-11-10-18(23-24-21)15-6-8-17(9-7-15)25(27)28/h2-11H,12-14H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREULWDXNQACAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-2-((6-(4-nitrophenyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.

Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid.

Thioether Formation: The thioether linkage can be formed by reacting a thiol with an appropriate electrophile.

Final Coupling: The final step involves coupling the 2-methoxyphenethylamine with the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-2-((6-(4-nitrophenyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-2-((6-(4-nitrophenyl)pyridazin-3-yl)thio)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Key Observations :

Antiproliferative and Cytotoxic Effects

- Imidazole Derivatives (e.g., N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolylamino)imidazol-2-yl]thio]acetamide): Demonstrated IC₅₀ values of ~15.67 µg/mL against C6 glioma cells via Akt inhibition .

- Thiadiazole Derivatives (e.g., N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3)): Induced apoptosis in C6 cells with 92.36% Akt inhibition .

Biological Activity

N-(2-methoxyphenethyl)-2-((6-(4-nitrophenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound with a unique structural configuration that positions it as a candidate for various pharmacological applications. This compound, characterized by its methoxyphenethyl group, pyridazinyl moiety, and thioacetamide linkage, has shown promising biological activities, particularly in the realms of anticancer and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 358.42 g/mol. The presence of multiple functional groups suggests potential for hydrogen bonding and interactions with biological macromolecules, which may enhance its bioactivity.

The biological activity of this compound is likely attributed to its interaction with specific biological targets, such as enzymes or receptors involved in disease pathways. Compounds with similar structures have demonstrated significant inhibitory effects on various kinases associated with cancer progression, indicating that this compound may also exhibit anticancer properties by inhibiting key signaling pathways.

Anticancer Activity

Recent studies have focused on the anticancer potential of compounds related to this compound. For instance, research has shown that pyridazine derivatives can exhibit potent cytotoxic effects against various cancer cell lines. A notable study indicated that similar thiosemicarbazone derivatives exhibited significant antiproliferative activities against glioblastoma multiforme and breast adenocarcinoma at nanomolar concentrations, suggesting a potential for this compound to act similarly .

Antimicrobial Activity

In addition to anticancer properties, compounds featuring thioacetamide linkages have been evaluated for their antimicrobial activities. Certain derivatives have shown efficacy against a range of bacterial strains, indicating that this compound could also possess significant antimicrobial properties.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of various pyridazine-based compounds on breast cancer cells. The results demonstrated that compounds with structural similarities to this compound exhibited IC50 values in the low nanomolar range, indicating potent cytotoxicity .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of thioacetamide derivatives against common pathogens. The results indicated that certain derivatives significantly inhibited bacterial growth at low concentrations, supporting the hypothesis that this compound may also demonstrate similar efficacy .

Q & A

Q. What are the optimal synthetic routes for N-(2-methoxyphenethyl)-2-((6-(4-nitrophenyl)pyridazin-3-yl)thio)acetamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling pyridazine and nitrophenyl precursors via nucleophilic aromatic substitution. Key steps include:

- Thioether formation : Reacting 6-(4-nitrophenyl)pyridazin-3-thiol with 2-chloroacetamide derivatives in tetrahydrofuran (THF) at 60°C for 12 hours .

- Amidation : Coupling the thioether intermediate with 2-methoxyphenethylamine using carbodiimide coupling agents (e.g., EDCI) in dichloromethane (DCM) at room temperature .

- Optimization : Yield improvements (>80%) are achieved by controlling solvent polarity (DMF for polar intermediates), temperature (60–80°C), and catalyst selection (K₂CO₃ for deprotonation) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the positions of the methoxyphenethyl, pyridazine, and nitrophenyl groups. For example, the methoxy proton signal appears at ~3.8 ppm in CDCl₃ .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 438.12) .

- HPLC : Purity (>95%) is validated using reverse-phase chromatography with a C18 column and UV detection at 254 nm .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays to determine IC₅₀ values. Pre-incubate the compound with the enzyme and substrate (e.g., ATP for kinases) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure and dose ranges of 1–100 μM. Include positive controls (e.g., doxorubicin) .

- Solubility and Stability : Assess pharmacokinetic properties via shake-flask solubility tests in PBS (pH 7.4) and microsomal stability assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC₅₀ values for this compound across different enzymatic assays?

- Methodological Answer :

- Assay Condition Standardization : Variations in buffer pH, ionic strength, or ATP concentration (for kinases) can alter IC₅₀. Replicate assays under identical conditions (e.g., 10 mM Mg²⁺, pH 7.5) .

- Competitive vs. Non-Competitive Inhibition : Perform Lineweaver-Burk plots to determine inhibition type. A shift in Kₘ without Vₘₐₓ change indicates competitive binding .

- Orthogonal Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) and confirm target engagement .

Q. What computational methods are suitable for predicting the interaction of this compound with potential protein targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in the active site of targets (e.g., EGFR). Focus on hydrogen bonds between the acetamide group and catalytic lysine residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict activity against related targets .

Q. What strategies are effective for modifying the core structure to improve metabolic stability without compromising activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the nitro group with a trifluoromethyl (-CF₃) to reduce oxidative metabolism while maintaining electron-withdrawing effects .

- Prodrug Design : Introduce ester prodrug moieties at the methoxyphenethyl group to enhance oral bioavailability. Hydrolyze in vivo via esterases .

- Heterocycle Optimization : Replace pyridazine with pyrimidine to improve metabolic resistance. Synthesize analogs via Suzuki-Miyaura cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.